molecular formula C14H15NO2 B13879265 [4-(4-Methoxyanilino)phenyl]methanol

[4-(4-Methoxyanilino)phenyl]methanol

Cat. No.: B13879265
M. Wt: 229.27 g/mol
InChI Key: QOVYRHSYAXACRF-UHFFFAOYSA-N
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Description

[4-(4-Methoxyanilino)phenyl]methanol is a secondary amine derivative characterized by a benzyl alcohol group (-CH2OH) attached to a phenyl ring substituted with a 4-methoxyanilino moiety (-NH-C6H4-OCH3). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials . Its structure enables hydrogen bonding via the hydroxyl and amino groups, influencing its physicochemical properties and supramolecular interactions .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

[4-(4-methoxyanilino)phenyl]methanol

InChI

InChI=1S/C14H15NO2/c1-17-14-8-6-13(7-9-14)15-12-4-2-11(10-16)3-5-12/h2-9,15-16H,10H2,1H3

InChI Key

QOVYRHSYAXACRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyanilino)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-((4-methoxyphenyl)imino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an alcohol solvent under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyanilino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces various reduced derivatives.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Methoxyanilino)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(4-Methoxyanilino)phenyl]methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with derivatives featuring substituted anilino groups and aromatic alcohols. Key analogues include:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
[4-(4-Methoxyanilino)phenyl]methanol Benzyl alcohol + 4-methoxyanilino group C14H15NO2 229.28
2-[(4-Methoxyanilino)methyl]phenol Phenol + 4-methoxyanilino methyl group C14H15NO2 229.28
2-Methoxy-4-[(4-methylanilino)methyl]phenol Phenol with methoxy and methyl-anilino groups C15H17NO2 243.30
4-{(E)-[(4-Anilinophenyl)imino]methyl}phenol Imino group linking phenyl rings + phenol C19H16N2O 288.35

Key Observations :

  • Substitution of the hydroxyl group (phenol vs. benzyl alcohol) alters hydrogen-bonding capacity and solubility. For instance, the phenol group in 2-[(4-Methoxyanilino)methyl]phenol forms stronger intermolecular O–H⋯N bonds compared to the benzyl alcohol in the target compound .
  • The dihedral angle between aromatic rings in this compound analogues (e.g., 71.10° in 2-[(4-Methoxyanilino)methyl]phenol) influences molecular packing and crystallinity .

Key Observations :

  • Reductive amination (e.g., NaBH4) is a common method for introducing the anilino-methyl group .
  • Palladium catalysis (e.g., ) is employed for complex heterocycles but requires stringent conditions .
Physicochemical Properties
Property This compound 2-[(4-Methoxyanilino)methyl]phenol 4-Methoxybenzyl Alcohol
Melting Point (°C) Not reported 145–147 24–26
Solubility Polar aprotic solvents DMSO, methanol Ethanol, ether
Crystal Packing Hydrogen-bonded chains 1D chains via N–H⋯O, O–H⋯N No data

Key Observations :

  • The benzyl alcohol group in the target compound enhances solubility in polar solvents compared to phenol derivatives .
  • Hydrogen bonding in crystal structures correlates with thermal stability; e.g., 2-[(4-Methoxyanilino)methyl]phenol’s higher melting point .

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